Strict Purity Specifications for Clinical-Stage Drug Manufacturing: (R)- vs. Racemic Mixture
In the manufacturing process for Roche's clinical candidate Mosperafenib, the required specifications for the (R)-3-fluoropyrrolidine intermediate were ≥ 99.8% chemical purity and ≥ 99.95% chiral purity, which are far more stringent than typical research-grade material [1]. This level of purity is essential for minimizing impurities in the final drug substance and is not achievable with racemic 3-fluoropyrrolidine hydrochloride, which would introduce the undesired (S)-enantiomer [2].
| Evidence Dimension | Chiral Purity Requirement |
|---|---|
| Target Compound Data | ≥ 99.95% enantiomeric excess (e.e.) |
| Comparator Or Baseline | Racemic 3-fluoropyrrolidine hydrochloride |
| Quantified Difference | Racemic mixture provides 0% e.e.; target provides near enantiopurity. |
| Conditions | Specification for active pharmaceutical ingredient (API) intermediate manufacture [1]. |
Why This Matters
Procurement of this specific enantiomer is non-negotiable for programs advancing to late-stage clinical development where impurity control is a regulatory requirement.
- [1] Bold, C. P., Engl, P. S., Stutz, A., Stöckli, M., Krämer, M., Fantasia, S. M., ... & Hildbrand, S. (2025). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Helvetica Chimica Acta. View Source
- [2] ChemTradeHub. (2025). Are there alternatives to (3R)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-55-8) in synthesis? View Source
